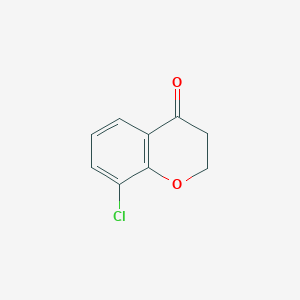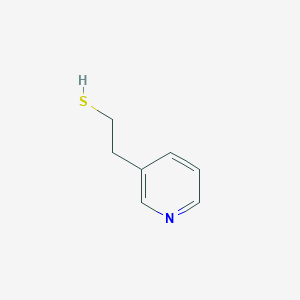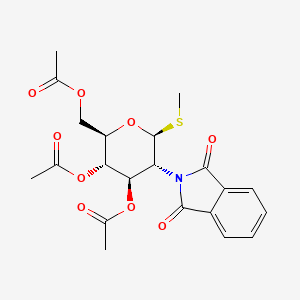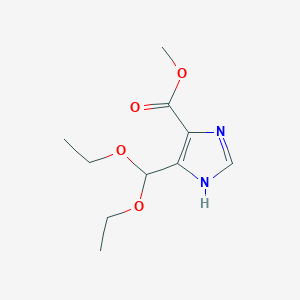
Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate
Overview
Description
Chemical compounds are typically described by their structure, which includes the types and arrangement of atoms, and their chemical and physical properties. The description may also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
The synthesis of a compound refers to the process or processes used to create it, often involving chemical reactions. This can include the starting materials, the steps of the reaction, and the conditions under which the reaction takes place.Molecular Structure Analysis
This involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy can be used to determine molecular structure.Chemical Reactions Analysis
This involves studying the transformations that a compound undergoes when it reacts with other substances. This can include understanding the mechanism of the reaction, the products formed, and the conditions that favor the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can influence how the compound behaves in different environments and how it can be used.Scientific Research Applications
Application 1: Green Chemistry
- Methods and Procedures : The compound is utilized in solvent-free conditions, often catalyzed by strong non-ionic bases like KOtBu, to produce high-purity products with minimal by-product formation .
- Results and Outcomes : The optimized synthetic route C demonstrated significant reductions in toxic and corrosive chemical usage, with a clear improvement in green metrics analysis .
Application 2: Organic Synthesis
- Methods and Procedures : The synthesis involves the reaction of methyl isobutyrate with DMAA in the presence of a catalytic amount of KOtBu .
- Results and Outcomes : The process yields an analogue of the target compound, potentially serving as a green solvent due to its non-toxic characteristics .
Application 3: Material Science
- Methods and Procedures : Detailed solubility parameters and NMR residual shifts are determined to facilitate the uptake of the compound as a green solvent .
- Results and Outcomes : The compound’s properties are aligned with the requirements for a green solvent, promoting its application in material science .
Application 4: Pharmaceutical Chemistry
- Methods and Procedures : The compound undergoes various synthetic pathways, including condensation reactions, to form biologically active molecules .
- Results and Outcomes : The synthesis leads to the creation of thiophene derivatives, which are important in the development of new medications .
Application 5: Catalysis
- Methods and Procedures : The compound is used in conjunction with other catalysts to enhance reaction conditions and outcomes .
Application 6: Environmental Science
- Methods and Procedures : Its application involves assessing its environmental impact compared to traditional solvents .
- Results and Outcomes : The compound is found to be a viable alternative to more harmful solvents, contributing to the reduction of environmental pollution .
Application 7: Epigenetics
- Methods and Procedures : Techniques like bisulfite conversion followed by deep sequencing are employed to profile DNA methylation across the genome .
- Results and Outcomes : The studies provide insights into the biological mechanisms underlying complex human phenotypes and disease progression .
Application 8: Nanotechnology
- Methods and Procedures : Synthesis involves iodine–lithium exchange reactions and is characterized by NMR to ensure the stability of the final material .
- Results and Outcomes : The resulting materials exhibit controlled function and structure, which is essential for the development of programmable nanomaterials .
Application 9: Antioxidant and Antibacterial Agents
- Methods and Procedures : Novel benzamide compounds synthesized from related acids and amine derivatives were analyzed using spectroscopic methods and tested for their antioxidant and antibacterial activities .
- Results and Outcomes : Some synthesized compounds exhibited effective antioxidant and metal chelating activities, as well as in vitro growth inhibitory activity against different bacteria .
Application 10: Photochromic Materials
- Methods and Procedures : Synthesis involves iodine–lithium exchange reactions, and the materials are characterized by NMR to ensure stability .
- Results and Outcomes : The materials show promise for use in smart devices due to their controlled function and structure .
Application 11: Drug Discovery and Development
- Methods and Procedures : The compound’s role includes displacing water molecules during molecular recognition, which is crucial in drug design processes .
- Results and Outcomes : Its application in drug discovery has broad implications, including improving pharmacodynamic and pharmacokinetic properties of drugs .
Safety And Hazards
This involves understanding the potential risks associated with handling or using the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve potential applications or areas of research for the compound. This could be based on its known properties or on preliminary research findings.
properties
IUPAC Name |
methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-4-15-10(16-5-2)8-7(9(13)14-3)11-6-12-8/h6,10H,4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJAAHYRVLTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(N=CN1)C(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509996 | |
| Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |
CAS RN |
85109-99-5 | |
| Record name | Methyl 5-(diethoxymethyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



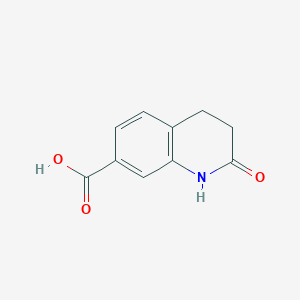
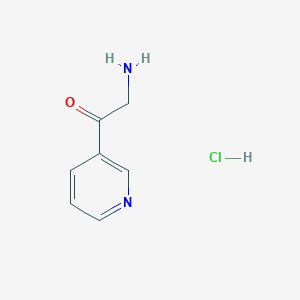

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)
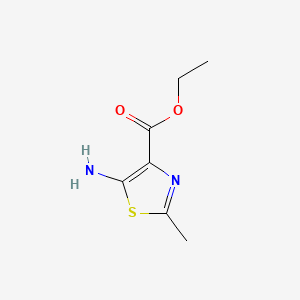
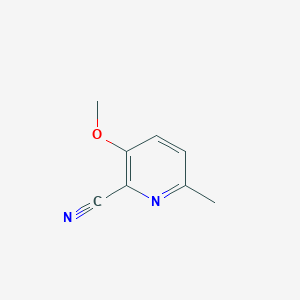
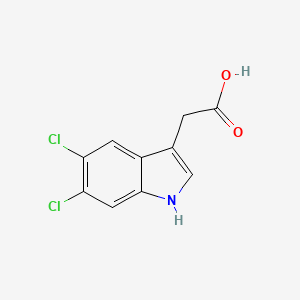
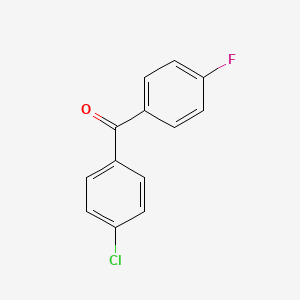

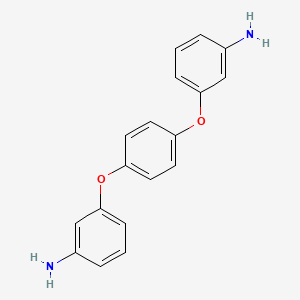
![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)
